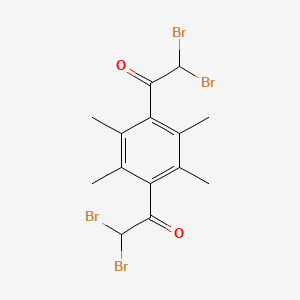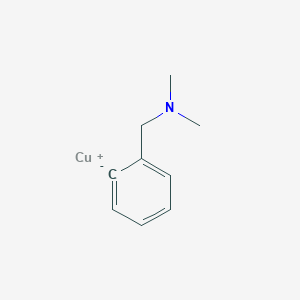
copper(1+);N,N-dimethyl-1-phenylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper(1+);N,N-dimethyl-1-phenylmethanamine is a coordination compound where copper is in the +1 oxidation state, coordinated to N,N-dimethyl-1-phenylmethanamine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-1-phenylmethanamine can be achieved through the Eschweiler-Clarke reaction, which involves the methylation of benzylamine using formaldehyde and formic acid . The reaction proceeds under mild conditions and yields the desired amine.
For the preparation of the copper(1+) complex, a common method involves the reaction of copper(I) chloride with N,N-dimethyl-1-phenylmethanamine in an inert atmosphere to prevent oxidation of copper(I) to copper(II). The reaction is typically carried out in a solvent such as acetonitrile or tetrahydrofuran at room temperature .
Industrial Production Methods
Industrial production of N,N-dimethyl-1-phenylmethanamine often involves the same Eschweiler-Clarke reaction but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The copper(1+) complex can be produced in bulk by scaling up the laboratory synthesis methods, ensuring that the inert atmosphere is maintained throughout the process to prevent oxidation.
Chemical Reactions Analysis
Types of Reactions
Copper(1+);N,N-dimethyl-1-phenylmethanamine undergoes various types of chemical reactions, including:
Oxidation: The copper(I) center can be oxidized to copper(II) under certain conditions.
Substitution: The ligand N,N-dimethyl-1-phenylmethanamine can be substituted with other ligands in the presence of suitable reagents.
Coordination: The compound can form coordination complexes with other metal ions or ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Substitution: Reagents such as halides, phosphines, and other amines can be used for substitution reactions.
Coordination: Various ligands such as phosphines, amines, and carboxylates can coordinate to the copper center.
Major Products Formed
Oxidation: Copper(II) complexes with N,N-dimethyl-1-phenylmethanamine.
Substitution: New copper(I) complexes with different ligands.
Coordination: Mixed-ligand copper(I) or copper(II) complexes.
Scientific Research Applications
Copper(1+);N,N-dimethyl-1-phenylmethanamine has several scientific research applications:
Material Science: The compound is studied for its potential use in the development of new materials with unique electronic and magnetic properties.
Biological Studies: Research is ongoing to explore its potential as a model compound for studying copper-containing enzymes and proteins.
Mechanism of Action
The mechanism by which copper(1+);N,N-dimethyl-1-phenylmethanamine exerts its effects involves the coordination of the N,N-dimethyl-1-phenylmethanamine ligand to the copper(I) center. This coordination stabilizes the copper(I) oxidation state and allows the compound to participate in various catalytic and coordination reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or coordination chemistry .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylbenzylamine: Similar structure but without the copper center.
Copper(I) chloride: Copper(I) compound without the N,N-dimethyl-1-phenylmethanamine ligand.
Copper(II) complexes: Copper in the +2 oxidation state with various ligands.
Uniqueness
Copper(1+);N,N-dimethyl-1-phenylmethanamine is unique due to the combination of the copper(I) center and the N,N-dimethyl-1-phenylmethanamine ligand. This combination imparts specific chemical properties that are not observed in either the ligand or the copper(I) ion alone.
Properties
CAS No. |
38286-29-2 |
|---|---|
Molecular Formula |
C9H12CuN |
Molecular Weight |
197.74 g/mol |
IUPAC Name |
copper(1+);N,N-dimethyl-1-phenylmethanamine |
InChI |
InChI=1S/C9H12N.Cu/c1-10(2)8-9-6-4-3-5-7-9;/h3-6H,8H2,1-2H3;/q-1;+1 |
InChI Key |
MVPYYSYCAKMWSO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC=CC=[C-]1.[Cu+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(4-Methylphenyl)hydrazinylidene]-2-[(E)-(phenylimino)methyl]cyclohexa-2,5-dien-1-one](/img/structure/B14671815.png)
![Methyl [3-methoxy-5-(propan-2-yl)phenyl]acetate](/img/structure/B14671820.png)
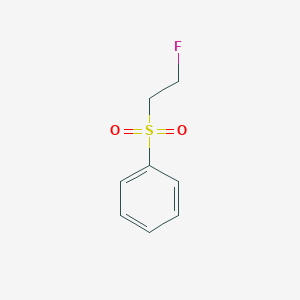
![Tetra([1,1'-biphenyl]-4-yl)stannane](/img/structure/B14671831.png)

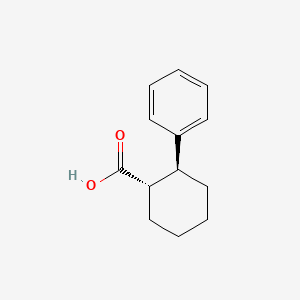
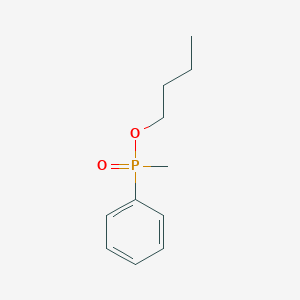
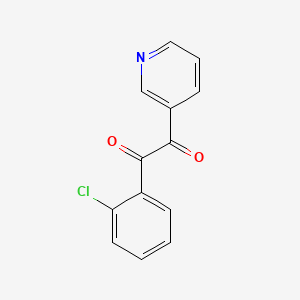

![3-[5-(4-Bromophenyl)thiophen-2-yl]-1-phenylprop-2-en-1-one](/img/structure/B14671855.png)

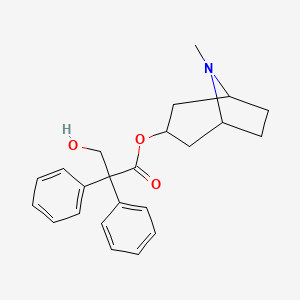
![2-[2-(4-bromophenyl)sulfonylhydrazinyl]-2-oxo-N-phenylacetamide](/img/structure/B14671879.png)
